TAAR1 Potency: 4-Methyl vs. Des-Methyl Analog
The presence of the 4-methyl group on the tetrahydropyridine core of TAAR1 agonist 3 directly translates into a quantifiable TAAR1 agonist activity (pEC50 = 7.6) that is slightly higher than its des-methyl analog, TAAR1 agonist 2 (pEC50 = 7.5) . While the potency difference is marginal, the methyl group is a critical determinant of receptor selectivity, as demonstrated in the subsequent evidence item. This functional potency was determined in a standardized G protein recruitment assay .
| Evidence Dimension | TAAR1 Agonist Activity |
|---|---|
| Target Compound Data | pEC50 = 7.6 |
| Comparator Or Baseline | 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine (TAAR1 agonist 2): pEC50 = 7.5 |
| Quantified Difference | Target compound is 1.26-fold more potent (EC50 of 25.1 nM vs 31.6 nM). |
| Conditions | Human TAAR1 expressed in recombinant cells; G protein recruitment assay. |
Why This Matters
This confirms that the 4-methyl group maintains, and even slightly enhances, the desired TAAR1 engagement, ensuring that the compound remains an active tool in TAAR1-focused assays.
